molecular formula C16H24ClNO2 B12689350 Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 51441-48-6

Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12689350
CAS No.: 51441-48-6
M. Wt: 297.82 g/mol
InChI Key: RVNBHBGRVZNYOO-UHFFFAOYSA-M
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Description

EINECS 257-206-0, also known as 2,4,6-trimethylphenol, is a chemical compound that belongs to the class of phenols. It is characterized by the presence of three methyl groups attached to a benzene ring with a hydroxyl group. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using continuous flow reactors. The process involves the catalytic alkylation of phenol with methanol, followed by purification steps to remove any impurities. The final product is then subjected to quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form methylated cyclohexanols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinones

    Reduction: Methylated cyclohexanols

    Substitution: Various substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,4,6-trimethylphenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used as an intermediate in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by disrupting cell membranes and interfering with enzyme activity. The exact pathways involved are still under investigation, but it is known to affect oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound of 2,4,6-trimethylphenol, with a hydroxyl group attached to a benzene ring.

    2,4-dimethylphenol: Similar structure but with only two methyl groups.

    2,6-dimethylphenol: Similar structure but with methyl groups at different positions.

Uniqueness

2,4,6-trimethylphenol is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it more hydrophobic and alters its boiling and melting points compared to other phenols.

Properties

CAS No.

51441-48-6

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

benzyl-diethyl-(2-prop-2-enoyloxyethyl)azanium;chloride

InChI

InChI=1S/C16H24NO2.ClH/c1-4-16(18)19-13-12-17(5-2,6-3)14-15-10-8-7-9-11-15;/h4,7-11H,1,5-6,12-14H2,2-3H3;1H/q+1;/p-1

InChI Key

RVNBHBGRVZNYOO-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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